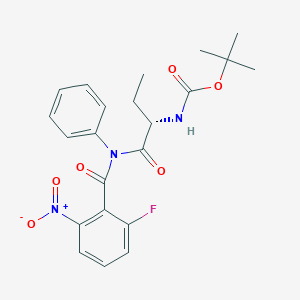

(S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzaMido)-1-oxobutan-2-yl)carbaMate

Descripción general

Descripción

(S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzaMido)-1-oxobutan-2-yl)carbaMate is a useful research compound. Its molecular formula is C22H24FN3O6 and its molecular weight is 445.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzaMido)-1-oxobutan-2-yl)carbaMate, with the CAS number 870281-84-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C22H24FN3O6, and it has a molecular weight of 445.4 g/mol. The structure includes a tert-butyl group and a nitrophenyl moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H24FN3O6 |

| Molecular Weight | 445.4 g/mol |

| IUPAC Name | tert-butyl N-[(2S)-1-(N-(2-fluoro-6-nitrobenzoyl)anilino)-1-oxobutan-2-yl]carbamate |

| CAS Number | 870281-84-8 |

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structure suggests that it may interact with bacterial membranes, leading to depolarization and subsequent cell death. This mechanism is particularly relevant against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) .

Case Study:

A study screened various compounds against clinically relevant bacterial strains. This compound was identified as having significant activity at low concentrations (0.78–3.125 μg/mL), comparable to established antibiotics like vancomycin .

Cytotoxicity and Safety

The compound has been classified under GHS as a potential mutagen (Category 2) and carcinogen (Category 2), indicating that it may pose risks for genetic defects and cancer upon exposure . Safety data sheets recommend handling precautions to mitigate exposure risks.

The proposed mechanism of action involves the disruption of bacterial membrane integrity, leading to cell lysis. This is supported by findings that show the compound's ability to depolarize the cytoplasmic membrane of bacteria . Furthermore, its selectivity for bacterial cells over mammalian cells suggests a favorable therapeutic index.

In Vitro Studies

In vitro assays demonstrated that this compound effectively inhibits the growth of various bacterial strains while showing minimal cytotoxicity to human cell lines .

Table: In Vitro Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.78 μg/mL |

| VREfm | 3.125 μg/mL |

| Staphylococcus epidermidis | 1.56 μg/mL |

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has high gastrointestinal absorption and is permeable across the blood-brain barrier, making it a candidate for central nervous system infections .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Research

CAL-101 has been identified as an intermediate in the synthesis of various anticancer agents. Its structure allows for modifications that can enhance the efficacy and selectivity of these compounds against cancer cells. Research indicates that derivatives of CAL-101 exhibit potent activity against specific cancer types, including hematological malignancies.

2. Targeting Pathways in Cancer

The compound is known to inhibit specific signaling pathways involved in cancer cell proliferation and survival. For instance, it has been studied for its effects on the PI3K/AKT/mTOR pathway, which is crucial for tumor growth and resistance to therapy. By modulating this pathway, CAL-101 and its derivatives may enhance the effectiveness of existing cancer treatments.

3. Development of Novel Therapeutics

Research efforts are ongoing to explore CAL-101's potential as a scaffold for developing new therapeutic agents. The unique functional groups present in the compound can be utilized to create analogs with improved pharmacokinetic properties and reduced toxicity profiles.

Intermediate in Drug Synthesis

1. Synthesis of Other Bioactive Compounds

CAL-101 serves as a valuable intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it a versatile building block in organic synthesis.

2. Pharmaceutical Formulations

The compound is being investigated for its role in formulating new drug delivery systems. Its properties can be leveraged to improve the solubility and stability of poorly soluble drugs, thereby enhancing their bioavailability.

Case Study 1: CAL-101 in Hematological Malignancies

A study demonstrated that CAL-101 derivatives exhibited significant cytotoxicity against leukemia cell lines. The research highlighted the compound's ability to induce apoptosis through the activation of pro-apoptotic proteins while inhibiting anti-apoptotic factors.

Case Study 2: Modulation of Drug Resistance

Another investigation focused on CAL-101's role in overcoming drug resistance in cancer therapy. The findings indicated that CAL-101 could sensitize resistant cancer cells to conventional chemotherapeutics by downregulating efflux pump proteins.

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-(N-(2-fluoro-6-nitrobenzoyl)anilino)-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O6/c1-5-16(24-21(29)32-22(2,3)4)19(27)25(14-10-7-6-8-11-14)20(28)18-15(23)12-9-13-17(18)26(30)31/h6-13,16H,5H2,1-4H3,(H,24,29)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGXHIWNOAUFLP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2F)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2F)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.